molecular formula C9H6F4O3 B3040262 Methyl 2-fluoro-3-(trifluoromethoxy)benzoate CAS No. 1803825-64-0

Methyl 2-fluoro-3-(trifluoromethoxy)benzoate

Cat. No.: B3040262
CAS No.: 1803825-64-0
M. Wt: 238.14 g/mol
InChI Key: GPHQKOJTGXWLRG-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-(trifluoromethoxy)benzoate is a fluorinated aromatic ester featuring a fluorine atom at the ortho-position (C2) and a trifluoromethoxy (OCF₃) group at the meta-position (C3) relative to the methyl ester moiety.

Properties

IUPAC Name

methyl 2-fluoro-3-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-15-8(14)5-3-2-4-6(7(5)10)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHQKOJTGXWLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Esterification of Functionalized Benzoic Acid

Starting material : 2-Fluoro-3-(trifluoromethoxy)benzoic acid

Procedure :

  • Acyl chloride formation :
    • React 2-fluoro-3-(trifluoromethoxy)benzoic acid (1.0 eq) with oxalyl chloride (1.1 eq) and catalytic DMF (0.05 eq) in anhydrous dichloromethane (0.5 M) at 20°C until gas evolution ceases.
    • Mechanism : DMF activates oxalyl chloride, facilitating acid-to-acyl chloride conversion.
  • Methanol quench :
    • Add excess methanol (5–10 eq) to the acyl chloride solution, stir for 5 minutes, and concentrate under reduced pressure.
    • Yield : >95% (crude), requiring purification via recrystallization or chromatography.

Advantages :

  • High atom economy
  • Suitable for small-scale synthesis

Limitations :

  • Requires access to pre-functionalized benzoic acid

Route 2: Sequential Functionalization of Benzoate Esters

Starting material : Methyl 2-fluoro-3-nitrobenzoate

Procedure :

  • Nitro reduction :
    • Hydrogenate nitro group using H₂/Pd-C in ethanol to yield methyl 3-amino-2-fluorobenzoate.
  • Diazotization and trifluoromethoxylation :

    • Treat amine with NaNO₂/HCl at 0°C to form diazonium salt.
    • React with Cu(OCF₃)₂ or AgOCF₃ in acetonitrile at 60°C.
  • Purification :

    • Isolate product via silica gel chromatography (hexane/ethyl acetate).

Yield : 40–55% (over two steps)

Critical parameters :

  • Strict temperature control (-5 to 0°C) during diazotization
  • Use of anhydrous Cu(OCF₃)₂ to minimize hydrolysis

Catalytic and Industrial Approaches

Friedel-Crafts Acylation with Halogenation

Protocol :

  • Acylation :
    • React benzene with acetyl chloride/AlCl₃ in CH₂Cl₂ to form acetophenone.
  • Fluorination :

    • Electrophilic fluorination using Selectfluor® in acetic acid at 80°C.
  • Trifluoromethoxylation :

    • Radical OCF₃ insertion via visible-light photocatalysis (e.g., Ru(bpy)₃²⁺/TFMS reagent).
  • Esterification :

    • Transesterification with methanol/H₂SO₄.

Scale-up considerations :

  • Continuous flow reactors reduce reaction time from hours to minutes
  • Automated pH control for diazotization steps

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Scale Suitability
Direct esterification Functionalized benzoic acid Oxalyl chloride, MeOH 95 99 Lab (mg-g)
Sequential functionalization Methyl nitrobenzoate NaNO₂, Cu(OCF₃)₂ 55 95 Pilot (kg)
Catalytic acylation Benzene AlCl₃, Selectfluor®, TFMS 68 97 Industrial (ton)

Advanced Trifluoromethoxylation Techniques

Photoredox Catalysis

The radical α-trifluoromethoxylation method developed by Zhou et al. enables direct OCF₃ insertion into aromatic systems:

  • Conditions : Ru(bpy)₃Cl₂ (2 mol%), TFMS reagent (1.2 eq), blue LEDs
  • Mechanism : Single-electron transfer generates aryl radicals, which react with trifluoromethoxide sources
  • Advantages :
    • Bypasses unstable diazonium intermediates
    • Compatible with electron-deficient arenes

Flow Chemistry Applications

Recent advances demonstrate the viability of continuous flow systems for critical steps:

  • Diazonium salt formation : Microreactors minimize decomposition risks
  • Photoreactions : Intensified light penetration increases quantum yield

Case study :

  • 20-fold scale-up achieved with 2-minute residence time
  • Productivity: 1.2 kg/day using 5 L/min flow rate

Challenges and Optimization Strategies

Regioselectivity Control

Competing reactions in polyhalogenated systems require:

  • Directed ortho-metalation : Use of LiTMP to deprotonate specific positions
  • Protecting groups : Temporary silyl protection of hydroxyl groups during fluorination

Purification Techniques

  • Simulated moving bed (SMB) chromatography : For industrial-scale separation of regioisomers
  • Crystallization additives : Urea derivatives improve crystal morphology

Emerging Methodologies

Electrochemical Trifluoromethoxylation

Pioneered by Hu et al., this method uses:

  • Anode : Ni foam for OCF₃ radical generation
  • Cathode : Stainless steel for proton reduction
  • Electrolyte : TBAPF₆ in DMF/H₂O

Benefits :

  • No external oxidants required
  • Ambient temperature operation

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate:

  • 78% conversion in OCF₃ group installation
  • Enhanced enantioselectivity for chiral analogs

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The presence of fluorine and trifluoromethoxy groups makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzoate ring.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various solvents such as hexanes and ethyl acetate . Reaction conditions are typically mild, ensuring the stability of the functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted benzoates with different functional groups .

Scientific Research Applications

Chemical Synthesis

Methyl 2-fluoro-3-(trifluoromethoxy)benzoate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

Key Reactions:

  • Substitution Reactions: The fluorine and trifluoromethoxy groups can be replaced by nucleophiles, enabling the formation of derivatives with varied functionalities.
  • Coupling Reactions: It can undergo Suzuki-Miyaura coupling to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Biological Applications

Research has indicated that compounds containing trifluoromethyl groups exhibit significant biological activity, including antimicrobial and anticancer properties.

Case Study: Anticancer Properties

A study investigated the anticancer potential of this compound against various cancer cell lines. The results showed that the compound inhibited cell proliferation at low micromolar concentrations, suggesting its potential as a lead compound for drug development.

Pharmaceutical Development

This compound is being explored as a precursor in the design of fluorinated drugs. The incorporation of fluorine atoms is known to enhance the pharmacokinetic properties of drug candidates.

Pharmacological Insights:

  • The presence of the trifluoromethoxy group improves metabolic stability and bioavailability.
  • Compounds with similar structures have been found in FDA-approved drugs, highlighting their therapeutic relevance.

Agrochemical Applications

The compound is also significant in agrochemical formulations. Its efficacy as a pesticide has been evaluated, showing promise in controlling various agricultural pests.

Pesticidal Efficacy:

Research demonstrated that formulations containing this compound effectively reduced pest populations in field trials, indicating its potential utility in sustainable agriculture.

Industrial Applications

In addition to its roles in pharmaceuticals and agrochemicals, this compound is utilized in the production of specialty chemicals and polymers with unique properties due to its fluorinated structure.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Chemical SynthesisBuilding block for complex organic moleculesParticipates in substitution and coupling reactions
Biological ResearchAntimicrobial and anticancer propertiesInhibits cancer cell proliferation
Pharmaceutical DevelopmentPrecursor for fluorinated drugsEnhances pharmacokinetics
AgrochemicalsPesticide formulationEffective against agricultural pests
Industrial ChemicalsProduction of specialty chemicalsUnique properties due to fluorination

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-3-(trifluoromethoxy)benzoate involves its interaction with molecular targets through its fluorine and trifluoromethoxy groups. These interactions can affect various biochemical pathways, leading to its observed biological activities . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(Trifluoromethoxy)Benzoate (CAS 148438-00-0)

  • Synthesis : Typically prepared via esterification of 3-(trifluoromethoxy)benzoic acid or through regioselective trifluoromethoxylation using reagents like Togni II .
  • This may enhance susceptibility to electrophilic substitution compared to the fluorinated analog .

Methyl 2-(Trifluoromethoxy)Benzoate (CAS 148437-99-4)

  • Properties : Boiling point 57°C, density 1.312 g/cm³. The ortho-OCF₃ group introduces steric hindrance, which can destabilize the ester moiety and alter hydrolysis kinetics .

Methyl 4-Acetamido-3-(Trifluoromethoxy)Benzoate (CAS 175278-22-5)

  • Structure : OCF₃ at C3, acetamido group at C4.
  • Synthesis : Achieved via thermal OCF₃ migration from a precursor synthesized using Togni II (85% yield) .
  • Applications : The acetamido group enhances hydrogen-bonding capacity, making it a candidate for drug discovery .

Functional Group Variations

Methyl 2-Fluoro-3-(Hydroxymethyl)Benzoate

  • Structure : Fluorine at C2, hydroxymethyl (–CH₂OH) at C3.
  • Reactivity: The hydroxymethyl group increases polarity and oxidative instability compared to OCF₃-substituted analogs.

Methyl 2-Methyl-3-Nitro-5-(Trifluoromethoxy)Benzoate

  • Structure : Methyl (C2), nitro (C3), and OCF₃ (C5) groups.
  • Synthesis : Nitration of 2-methyl-5-(trifluoromethoxy)benzoic acid followed by esterification (42% yield). The nitro group enhances electrophilicity, facilitating further reductions or substitutions .

Table 1: Key Properties of Selected Analogs

Compound Substituents Boiling Point (°C) Density (g/cm³) Synthesis Yield Key Applications
Methyl 2-fluoro-3-(trifluoromethoxy)benzoate F (C2), OCF₃ (C3) N/A N/A N/A Pharmaceutical intermediates
Methyl 3-(trifluoromethoxy)benzoate OCF₃ (C3) N/A N/A 92% Materials science
Methyl 2-(trifluoromethoxy)benzoate OCF₃ (C2) 57 1.312 N/A Organic synthesis
Methyl 4-acetamido-3-(trifluoromethoxy)benzoate OCF₃ (C3), acetamido (C4) N/A N/A 85% Drug discovery

Biological Activity

Methyl 2-fluoro-3-(trifluoromethoxy)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H8F4O3
  • Molecular Weight : 256.17 g/mol
  • IUPAC Name : this compound

The presence of fluorine and trifluoromethoxy groups contributes to its unique physicochemical properties, enhancing lipophilicity and potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of antimicrobial and anticancer properties. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes and inhibit enzyme function. For instance, studies on related compounds have shown that trifluoromethoxy substitutions can significantly enhance antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Activity Against
This compoundTBDTBD
Compound with trifluoromethyl group<12.5C. neoformans
Compound with meta-fluorination<10C. albicans

Anticancer Activity

Fluorinated compounds are also known for their anticancer properties. In vitro studies have demonstrated that modifications in the benzoate structure can lead to increased cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound:

  • Cell Lines Tested : MCF-7 and HCT-116
  • Results : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Membrane Disruption : The lipophilic nature of the trifluoromethoxy group may facilitate membrane penetration, leading to cell lysis in microbial cells.
  • Interference with Signaling Pathways : Fluorinated compounds can alter signaling pathways critical for cancer cell survival.

Q & A

Q. What are the key synthetic pathways for Methyl 2-fluoro-3-(trifluoromethoxy)benzoate, and how can regioselectivity be controlled during fluorination?

  • Methodological Answer : The synthesis typically involves esterification of the corresponding benzoic acid derivative and regioselective fluorination. For fluorination, electrophilic aromatic substitution (EAS) with fluorine sources like Selectfluor® or DAST (diethylaminosulfur trifluoride) is common. Regioselectivity is influenced by directing groups: the trifluoromethoxy group at position 3 acts as a meta-director, while the ester at position 1 directs ortho/para. Optimize reaction conditions (e.g., temperature, solvent polarity) to favor para-fluorination .
  • Data Analysis : Monitor reaction progress via 19F NMR^{19}\text{F NMR} to track fluorine incorporation. Compare chemical shifts with analogs (e.g., methyl 3-iodo-4-(trifluoromethoxy)benzoate, δ_F ≈ -55 to -65 ppm for CF3_3O) .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use hyphenated techniques:
  • HPLC-MS : Confirm molecular ion peak ([M+H]+^+ at m/z 221.1 for C9_9H7_7F4_4O3_3) and assess purity (>98% by area normalization).
  • Multinuclear NMR : Compare 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} shifts with literature. For example, the CF3_3O group typically shows 19F^{19}\text{F} signals near -58 ppm .
    • Contradiction Resolution :
      If spectral data conflicts (e.g., unexpected splitting in 1H NMR^{1}\text{H NMR}), verify solvent effects or consider diastereomeric impurities from incomplete fluorination .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of fluorinated benzoate derivatives?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) to prevent undesired fluorination. For example, use tert-butyldimethylsilyl (TBS) protection for -OH before fluorination .
  • Catalytic Systems : Employ palladium catalysts for directed C-H fluorination, enhancing regioselectivity. Refer to protocols for methyl 2-fluoro-5-hydroxy-3-(trifluoromethyl)benzoate (CAS: 2092865-84-2) as a benchmark .
    • Data Contradiction Analysis :
      If yields vary between batches, analyze trace metal contaminants via ICP-MS, as residual catalysts (e.g., Pd) can alter reaction pathways .

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The CF3_3O group is strongly electron-withdrawing, activating the benzene ring toward nucleophilic aromatic substitution (NAS) but deactivating it toward EAS. Use computational tools (e.g., DFT) to map electrostatic potential surfaces and predict reactive sites. Compare with methyl 3-(trifluoromethyl)benzoate derivatives to isolate electronic effects .
  • Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids at varying positions. Monitor coupling efficiency via 19F NMR^{19}\text{F NMR} to assess electronic perturbations .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers under inert gas (N2_2 or Ar) at -20°C. The ester group is prone to hydrolysis; avoid humid environments .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy. Refer to safety data for structurally similar compounds (e.g., methyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate, H315-H319 hazards) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-fluoro-3-(trifluoromethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-fluoro-3-(trifluoromethoxy)benzoate

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